molecular formula C24H22N2O2 B2598625 N-[(4-Phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide CAS No. 2305554-46-3

N-[(4-Phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide

Cat. No. B2598625
CAS RN: 2305554-46-3
M. Wt: 370.452
InChI Key: ORWPPCGTLIOHRL-UHFFFAOYSA-N
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Description

N-[(4-Phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide, also known as PPB, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. PPB is a small molecule inhibitor that has been shown to selectively bind to certain proteins, leading to the inhibition of their activity.

Mechanism of Action

N-[(4-Phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide selectively binds to certain proteins, leading to the inhibition of their activity. The exact mechanism of action of N-[(4-Phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide is not fully understood, but it is thought to involve the disruption of protein-protein interactions.
Biochemical and Physiological Effects:
N-[(4-Phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide has been shown to have various biochemical and physiological effects, depending on the specific proteins that it targets. In cancer research, N-[(4-Phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide has been shown to inhibit the growth and proliferation of cancer cells. In neuroscience, N-[(4-Phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide has been shown to have anxiolytic and antidepressant effects. In immunology, N-[(4-Phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide has been shown to decrease inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(4-Phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide in lab experiments is its selectivity for certain proteins, which allows for more targeted inhibition of specific pathways. However, one limitation of using N-[(4-Phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide is its potential for off-target effects, which can lead to unintended consequences.

Future Directions

There are many potential future directions for research involving N-[(4-Phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide. One area of research could be the development of more selective inhibitors that target specific proteins involved in various diseases. Another area of research could be the optimization of the synthesis method for N-[(4-Phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide, which could lead to more efficient production and lower costs. Additionally, more research is needed to fully understand the mechanism of action of N-[(4-Phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide and its potential for off-target effects.

Synthesis Methods

N-[(4-Phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide can be synthesized using a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 4-phenylbenzaldehyde with formaldehyde and hydrogen cyanide to form N-(4-phenylphenyl)formamidine. This intermediate is then reacted with 2-bromoacetophenone to form N-[(4-phenylphenyl)methyl]-2-acetylbenzamide. Finally, this compound is reacted with prop-2-enoyl chloride to form the desired product, N-[(4-phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide.

Scientific Research Applications

N-[(4-Phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide has been shown to have potential in various research applications, including cancer research, neuroscience, and immunology. In cancer research, N-[(4-Phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide has been shown to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells. In neuroscience, N-[(4-Phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide has been shown to have anxiolytic and antidepressant effects in animal models. In immunology, N-[(4-Phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide has been shown to inhibit the activity of certain immune cells, leading to a decrease in inflammation.

properties

IUPAC Name

N-[(4-phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c1-2-23(27)25-16-18-10-14-22(15-11-18)24(28)26-17-19-8-12-21(13-9-19)20-6-4-3-5-7-20/h2-15H,1,16-17H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWPPCGTLIOHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-Phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide

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